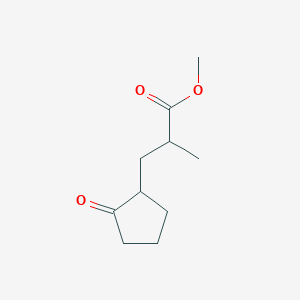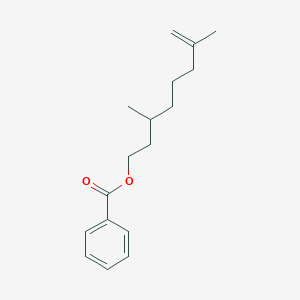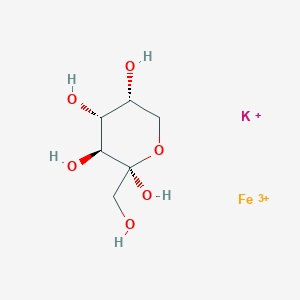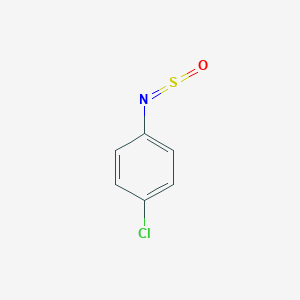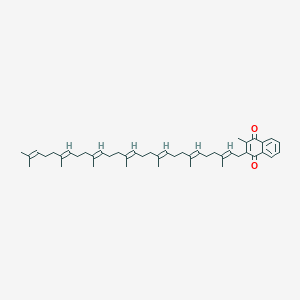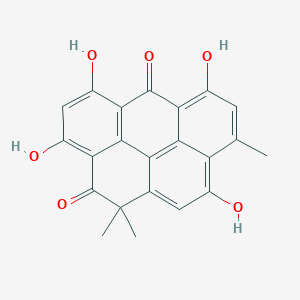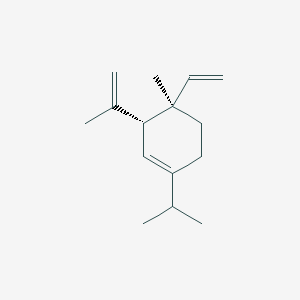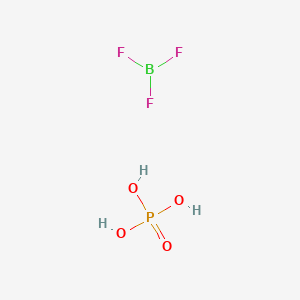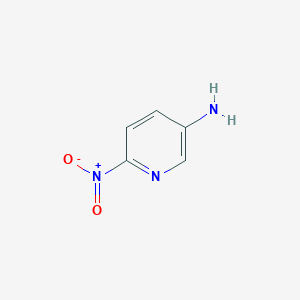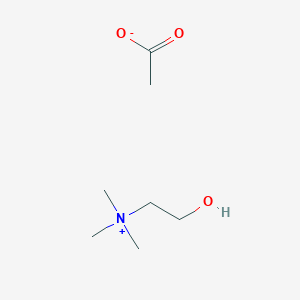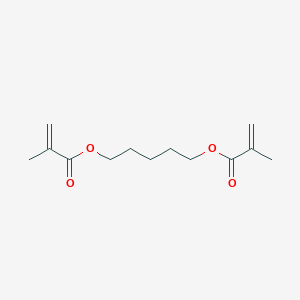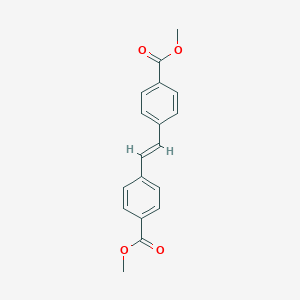
Dimethyl 4,4'-stilbenedicarboxylate
Overview
Description
Dimethyl 4,4’-stilbenedicarboxylate is a chemical compound with the molecular formula C18H16O4 . It is also known by other names such as (E)-Dimethyl 4,4’- (ethene-1,2-diyl)dibenzoate and Dimethyl trans-Stilbene-4,4’-dicarboxylate .
Synthesis Analysis
The synthesis of Dimethyl 4,4’-stilbenedicarboxylate involves the reaction of sulfur with methyl p-toluate (MPT) at 280°C . The product is collected by filtration, washed with water until the filtrate has a pH of 5 to 7, and then washed with methanol .Molecular Structure Analysis
The molecular weight of Dimethyl 4,4’-stilbenedicarboxylate is 296.3 g/mol . The IUPAC name for this compound is methyl 4- [ ( E )-2- (4-methoxycarbonylphenyl)ethenyl]benzoate . The compound has a double bond and its structure can be represented in both 2D and 3D conformations .Physical And Chemical Properties Analysis
Dimethyl 4,4’-stilbenedicarboxylate has a molecular weight of 296.3 g/mol . It has a XLogP3 value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors but has four hydrogen bond acceptors . The compound has six rotatable bonds .Scientific Research Applications
Chemical Structure and Properties
Dimethyl 4,4’-stilbenedicarboxylate is a chemical compound with the formula C18H16O4 . It has a molecular weight of 296.3172 . The IUPAC Standard InChIKey for this compound is JOODVYOWCWQPMV-ONEGZZNKSA-N .
Hydrothermal Synthesis
One of the applications of Dimethyl 4,4’-stilbenedicarboxylate is in the hydrothermal synthesis of three-dimensional (3D) metal-organic frameworks . These frameworks have potential usage in various fields such as sensing, drug delivery, luminescence, and gas adsorption .
Energy Storage
Dimethyl 4,4’-stilbenedicarboxylate may also be used in energy storage applications such as supercapacitors and batteries . These applications are crucial in the development of renewable energy technologies.
Construction of Coordination Polymers
The 4,4’-stilbenedicarboxylate linker, a derivative of Dimethyl 4,4’-stilbenedicarboxylate, is commonly used as a bridging ligand in the construction of coordination polymers . These polymers have different properties and can be used in various applications.
Safety and Hazards
When handling Dimethyl 4,4’-stilbenedicarboxylate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation . Keep the container tightly closed in a dry and well-ventilated place .
properties
IUPAC Name |
methyl 4-[(E)-2-(4-methoxycarbonylphenyl)ethenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVYOWCWQPMV-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4,4'-stilbenedicarboxylate | |
CAS RN |
10374-80-8 | |
| Record name | Dimethyl 4,4'-stilbenedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010374808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

